![molecular formula C17H17F2N3OS B4734843 N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4734843.png)
N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as DFP-10825, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. DFP-10825 belongs to the class of piperazinecarbothioamide derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to modulate various cellular signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective activity and may be a promising candidate for further study in this area. Another area of interest is its potential use in the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a potential candidate for further study as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide and its potential applications in other areas of medicine.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c18-12-5-6-14(13(19)11-12)20-17(24)22-9-7-21(8-10-22)15-3-1-2-4-16(15)23/h1-6,11,23H,7-10H2,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXXPECJUCVPQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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